molecular formula C9H10N2 B13789310 1-Phenyl-4,5-dihydro-1H-pyrazole CAS No. 936-53-8

1-Phenyl-4,5-dihydro-1H-pyrazole

Katalognummer: B13789310
CAS-Nummer: 936-53-8
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: IUHNMXNPPUIQHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Phenyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of phenylhydrazine with α,β-unsaturated carbonyl compounds. This reaction typically occurs under mild conditions and can be catalyzed by various agents, including acids, bases, and even metal-free catalysts like vitamin B1 .

Another method involves the use of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation. This method is known for its high yield and efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale cyclocondensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Phenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets, including enzymes and receptors. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

936-53-8

Molekularformel

C9H10N2

Molekulargewicht

146.19 g/mol

IUPAC-Name

2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C9H10N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-3,5-7H,4,8H2

InChI-Schlüssel

IUHNMXNPPUIQHZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(N=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.